molecular formula C6H13Na2O10P B8022328 Mannose 6-phosphate disodium salt hydrate

Mannose 6-phosphate disodium salt hydrate

Cat. No.: B8022328
M. Wt: 322.11 g/mol
InChI Key: AKHAALUPXATQSW-KPGAZFBQSA-L
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Description

Mannose 6-phosphate disodium salt hydrate is a phosphorylated aldohexose, specifically a derivative of mannose. It is a white crystalline powder that is highly soluble in water. This compound plays a crucial role in various biological processes, particularly in the targeting and transport of lysosomal enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mannose 6-phosphate disodium salt hydrate can be synthesized by reacting D-mannose with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves dissolving D-mannose in water, adding phosphoric acid, and then neutralizing the solution with sodium hydroxide. The product is then crystallized, filtered, and dried to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced crystallization techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Mannose 6-phosphate disodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products

    Oxidation: Produces mannose acids.

    Reduction: Produces mannose alcohols.

    Substitution: Produces various mannose derivatives depending on the substituent.

Scientific Research Applications

Mannose 6-phosphate disodium salt hydrate has diverse applications in scientific research:

Mechanism of Action

Mannose 6-phosphate disodium salt hydrate exerts its effects primarily through its role in the mannose 6-phosphate receptor pathway. It binds to mannose 6-phosphate receptors on the surface of cells, facilitating the transport of lysosomal enzymes to lysosomes. This process is crucial for the proper functioning of lysosomal enzymes and the degradation of macromolecules within the cell .

Comparison with Similar Compounds

Similar Compounds

  • Mannose 1-phosphate disodium salt hydrate
  • Glucose 6-phosphate disodium salt hydrate
  • Fructose 6-phosphate disodium salt hydrate

Uniqueness

Mannose 6-phosphate disodium salt hydrate is unique due to its specific role in lysosomal enzyme targeting and transport. Unlike other phosphorylated sugars, it has a high affinity for mannose 6-phosphate receptors, making it essential for the proper functioning of lysosomal enzymes .

Properties

IUPAC Name

disodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHAALUPXATQSW-KPGAZFBQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Mannose 6-phosphate disodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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CAS No.

33068-18-7
Record name D-Mannose, 6-(dihydrogen phosphate), disodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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